molecular formula CaHO5P-4 B223615 Hydroxyapatite CAS No. 1306-06-5

Hydroxyapatite

Cat. No.: B223615
CAS No.: 1306-06-5
M. Wt: 152.06 g/mol
InChI Key: SNEQGKNGRFIHGW-UHFFFAOYSA-J
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Description

It is a major component and essential ingredient of normal bone and teeth, making up to 70% of human bone by weight . Durapatite is also found in phosphate rock and is used in various applications due to its biocompatibility and bioactivity.

Mechanism of Action

Target of Action

Hydroxyapatite (HAp) is a member of the calcium apatite family and is known for its resemblance to the natural bone in both structure and chemical composition . Its primary targets are the bone tissues and teeth, where it plays a crucial role in bone tissue regeneration (osteogenesis) and as a drug carrier in drug and gene delivery systems .

Mode of Action

The mode of action of HAp is multifaceted. In the context of bone health, HAp attaches to this compound binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with HAp, the HAp released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . This interaction reduces osteoclast activity and promotes osteoblast activity, contributing to bone tissue regeneration .

Biochemical Pathways

HAp influences several biochemical pathways. It serves as a source of calcium and phosphate ions under acidic conditions and forms an interface between HAp particles and the enamel . This interaction triggers a series of solution-mediated rate processes that enable ions to move away from the dissolving amorphous calcium phosphate (ACP) before the onset of HAp nucleation . This process is crucial for the conversion of ACP to HAp .

Pharmacokinetics

The pharmacokinetics of HAp, particularly in the context of drug delivery, is an area of active research. HAp nanoparticles have been used as drug carriers, with their size, shape, and ionic substitution tailored through different synthesis techniques . These properties can influence the drug loading, release, and bioavailability of the encapsulated drugs .

Result of Action

The result of HAp’s action is primarily observed at the cellular level. In bone tissue, HAp contributes to the regeneration process by inhibiting osteoclast activity and promoting osteoblast activity . In drug delivery systems, HAp nanoparticles can enhance the cellular uptake of drugs, leading to increased in-vitro cytotoxicity in targeted cells .

Action Environment

The action of HAp is influenced by various environmental factors. For instance, the mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment . This environment results in the formation of calcium-deficient this compound (CDHA) due to calcium vacancy defects . The pH of the environment also influences the Ca/P ratio of CDHA . These factors highlight the importance of the physiological environment in determining the action, efficacy, and stability of HAp.

Safety and Hazards

Common adverse effects of Hydroxyapatite are gastrointestinal (constipation, dyspepsia, abdominal pain, vomiting, etc) and seem to occur at a slightly lower rate than with calcium carbonate supplements . Since this compound dietary supplements are typically from bovine sources, improper manufacturing processes might increase the risk of variant Creutzfeldt-Jakob disease (vCJD), also known as “human mad cow disease” .

Future Directions

In the future, there are possibilities for using nano-hydroxyapatite for tissue engineering and repair . Utilizing mollusk shells as a source of HA can help address the problem of shell waste in the seafood industry and promote environmental sustainability .

Biochemical Analysis

Biochemical Properties

Hydroxyapatite plays a crucial role in biochemical reactions, particularly in the context of bone metabolism. It interacts with various biomolecules, including enzymes and proteins, to facilitate bone growth and remodeling . For instance, this compound can attach proteins and generate regulated apatite structures to promote the basic structure of bone and other tissues .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion and proliferation . In addition, this compound can affect cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the osteogenic differentiation capacity of bone marrow stem cells .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For instance, it can bind to proteins, inhibit or activate enzymes, and induce changes in gene expression . Furthermore, this compound can be internalized by cells via endocytosis, where it dissolves and releases calcium ions for the formation of mineralized nodules .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with this compound promoting significant bone formation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, ossein-hydroxyapatite has been used in studies for up to four years without safety issues, while microcrystalline this compound has been used for up to one year .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound can trigger a metabolic shift from glycolysis to oxidative phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This compound can be localized within specific subcellular compartments. For instance, it has been found that nano-scale this compound can be internalized by osteoblasts and incorporated into the lysosomes . This subcellular localization can affect the activity or function of this compound, influencing processes such as mineralization .

Chemical Reactions Analysis

Durapatite undergoes various chemical reactions, including:

Comparison with Similar Compounds

Durapatite is often compared with other calcium phosphate compounds, such as:

Durapatite’s unique combination of biocompatibility, bioactivity, and stability makes it a valuable material in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "Hydroxyapatite can be synthesized through a precipitation reaction between calcium and phosphate ions in an aqueous solution under controlled conditions.", "Starting Materials": [ "Calcium nitrate", "Ammonium phosphate" ], "Reaction": [ "Dissolve calcium nitrate in water to form a clear solution", "Dissolve ammonium phosphate in water to form a clear solution", "Add the ammonium phosphate solution slowly to the calcium nitrate solution while stirring", "Maintain the pH of the solution between 9 and 10 by adding ammonium hydroxide", "Heat the solution to 60-80°C and maintain for 2-3 hours", "Collect the precipitate by filtration and wash with water and ethanol", "Dry the precipitate at 60-80°C for 24 hours to obtain hydroxyapatite powder" ] }

CAS No.

1306-06-5

Molecular Formula

CaHO5P-4

Molecular Weight

152.06 g/mol

IUPAC Name

pentacalcium;hydroxide;triphosphate

InChI

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChI Key

SNEQGKNGRFIHGW-UHFFFAOYSA-J

SMILES

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Ca]

Color/Form

Hexagonal needles arranged in rosettes
Finely divided, crystalline, nonstoichiometric material.

density

Density: 3.1 to 3.2 /Apatite/

12167-74-7
1306-06-5

physical_description

NKRA;  Water or Solvent Wet Solid;  Liquid;  Other Solid;  Dry Powder
A white, odourless powder which is stable in air
Solid;  [Merck Index] White suspension;  [MSDSonline]
White odorless solid;  [HSDB] White odorless powder;  [MSDSonline]

Related CAS

10103-46-5 (Parent)

solubility

Practically insoluble in water;  insoluble in ethanol, soluble in dilute hydrochloric and nitric acid
Practically insol in water, even when freshly prepared

Synonyms

Alveograf
Calcitite
Calcium Hydroxyapatite
Durapatite
Hydroxyapatite
Hydroxyapatite, Calcium
Hydroxylapatite
Interpore 200
Interpore 500
Interpore-200
Interpore-500
Interpore200
Interpore500
Osprovit
Ossein Hydroxyapatite Compound
Ossein-Hydroxyapatite Compound
Ossopan
Osteogen
Periograf

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Name
hydroxylapatite
Name
silver
Name
zinc

Synthesis routes and methods II

Procedure details

Generally, the present invention provides a process for obtaining hydroxylapatite by blending dilute aqueous solutions, preferably solutions that are near saturation, of monobasic calcium phosphate (monocal) and calcium hydroxide, followed by separation (e.g. centrifugation), drying, and sintering of the precipitate at 700-1100°C. for about 5-30 minutes to obtain hydroxylapatite having close to the theoretical Ca/P ratio. Thus, in one form of the present invention, a dilute aqueous solution of monobasic calcium phosphate (monocal) is brought into contact with a dilute aqueous solution of calcium hydroxide, in carefully metered proportions, to obtain the amorphous hydroxylapatite precipitate.
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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hydroxylapatite

Synthesis routes and methods III

Procedure details

Basically, according to the present invention, an acidic calcium phosphate solution is reacted with a calcium hydroxide solution, with both solutions near saturation when combined, so as to obtain an amorphous hydroxylapatite precipitate without undesired side reactions. After separation and drying, hydroxylapatite precipitate is sintered at 700°-1100°C. for about 5-30 minutes to obtain the desired ceramic hydroxylapatite material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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hydroxylapatite

Synthesis routes and methods IV

Procedure details

93012609/26, filed on Mar. 9, 1993 which is forming the technical background of the present invention. According to this method a suspension of calcium hydroxide is reacted with phosphoric acid in a closed multiple circuit whereby the suspension of calcium hydroxide is past through two zones. In the first zone a continuous supply of phosphoric acid in the amount necessary to reach pH=10-11 is provided. The suspension flow rate in the first zone is 0.8 m/s to 1.5 m/s and the residence time is 1.0 s to 1.5 s. In the second zone the obtained mixture is diluted by 400 to 500 times with a suspension of calcium hydroxide. The diluted mixture is returned to the first zone and the process is repeated thereby ensuring a 4 to 5 fold circulation of the complete volume of the mixture during 10 to 20 min. After the feeding of acid is terminated the obtained suspension of the product is stirred for additionally 10 to 12 min. The resulting suspension of hydroxylapatite has a concentration of 4.5% to 5.0%. Additionally, the suspension may be dried to produce solid hydroxylapatite or dehydrated by centrifugation to produce a suspension of hydroxylapatite having a concentration of 18% to 33%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Name
hydroxylapatite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyapatite
Reactant of Route 2
Hydroxyapatite
Reactant of Route 3
Hydroxyapatite
Customer
Q & A

ANone: [] Hydroxyapatite (HA) closely mimics the mineral component of natural bone. This similarity allows it to integrate with bone tissue, creating a strong bond. This bond facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation, leading to new bone growth.

ANone: [, ] Yes, particle size plays a crucial role. Studies have shown that nano-sized this compound particles (nHA) are more effective in promoting bone regeneration compared to larger particles. This is likely due to their larger surface area, which allows for increased interaction with surrounding cells and body fluids.

ANone: [, ] Yes, the biocompatibility and osteoconductive properties of HA make it a promising candidate for drug delivery systems targeting bone tissue. Research has focused on loading HA with various drugs, including antibiotics and anti-cancer agents, for controlled release directly at the site of bone defects or diseases.

ANone: The molecular formula for this compound is Ca10(PO4)6(OH)2. It has a molecular weight of 502.31 g/mol.

ANone: [, , , ] Several techniques are employed to characterize HA, including:

    ANone: [, , ] Yes, HA is highly biocompatible, meaning it does not elicit a toxic or immunogenic response when implanted in the body. This property, coupled with its similarity to natural bone mineral, makes HA a suitable material for various medical applications, including bone grafts, coatings for implants, and drug delivery systems.

    ANone: [, ] Studies utilizing Simulated Body Fluid (SBF), which mimics the ion concentration of human blood plasma, have shown that HA exhibits excellent bioactivity. When immersed in SBF, HA promotes the formation of a bone-like apatite layer on its surface, further confirming its biocompatibility and potential for bone tissue engineering applications.

    ANone: [] Yes, while primarily known for its bioactivity, HA can also function as a catalyst in certain chemical reactions. For instance, it has been explored as a catalyst support for the oxidation of cyclohexanol to adipic acid, a key precursor for nylon production.

    ANone: [] Several factors can impact HA's catalytic performance, including:

      ANone: [] Computational techniques play a vital role in understanding and predicting the properties and behavior of HA. For instance, molecular dynamics simulations can be used to investigate the interaction of HA with water molecules or proteins at the atomic level, providing insights into its bioactivity.

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